1-(2,4-Dimethoxy-3-nitrophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102652-87-9 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-(2,4-dimethoxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-6(12)7-4-5-8(15-2)9(11(13)14)10(7)16-3/h4-5H,1-3H3 |
InChI Key |
ZGDIGYSVMZINGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Structural Significance and Aromatic Systems in Chemical Synthesis
The core of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is a highly substituted benzene (B151609) ring, a feature that immediately flags its potential as a versatile building block in organic synthesis. The interplay of its functional groups—two electron-donating methoxy (B1213986) groups, one electron-withdrawing nitro group, and an acetyl group—creates a unique electronic and steric environment. This arrangement is crucial in directing further chemical transformations, offering pathways to complex molecular scaffolds.
The acetyl group, a ketone, is a gateway for a multitude of classic organic reactions, including nucleophilic additions, alpha-halogenation, and condensations. The methoxy groups, with their electron-donating nature, activate the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions. Conversely, the strongly deactivating nitro group directs incoming electrophiles to meta positions relative to itself and also opens up avenues for nucleophilic aromatic substitution, a less common but powerful synthetic tool. The steric hindrance resulting from this dense substitution pattern further refines the selectivity of these reactions, allowing for precise control over the synthesis of intricate target molecules.
The strategic placement of these groups on the phenyl ring suggests that this compound could serve as a key intermediate in the synthesis of novel heterocyclic compounds, which are of paramount importance in pharmaceutical and materials science. The specific 2,4-dimethoxy-3-nitro substitution pattern is less common than other isomers, such as the 4,5-dimethoxy-2-nitro analogue, making it a target for the development of new synthetic methodologies for creating polysubstituted aromatic systems. chemicalbook.com
Contemporary Research Focus and Unexplored Avenues for 1 2,4 Dimethoxy 3 Nitrophenyl Ethanone
Strategic Retrosynthetic Design and Key Precursors
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comicj-e.org For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known and reliable chemical reactions. scitepress.org
The primary disconnections for the target molecule are the nitro group (-NO₂) and the acetyl group (-COCH₃) from the aromatic ring.
Disconnection of the Nitro Group: The most logical retrosynthetic step is the removal of the nitro group, which corresponds to an electrophilic aromatic substitution (nitration) in the forward direction. This disconnection leads to the key precursor: 2,4-dimethoxyacetophenone . The methoxy groups are strong activating groups and ortho-, para-directing, making the regioselectivity of the nitration a critical consideration. The position of the nitro group at C3, between the two methoxy groups, suggests a directed nitration.
Disconnection of the Acetyl Group: A further disconnection of the acetyl group from 2,4-dimethoxyacetophenone points to a Friedel-Crafts acylation reaction. This step breaks the bond between the aromatic ring and the carbonyl carbon, leading to a simpler precursor, 1,3-dimethoxybenzene , and an acylating agent like acetyl chloride or acetic anhydride.
This two-step retrosynthetic analysis identifies the most common and logical key precursors for the synthesis.
Retrosynthetic Pathway:
| Target Molecule | Precursor 1 | Precursor 2 |
| This compound | 2,4-Dimethoxyacetophenone | Nitrating Agent |
| 2,4-Dimethoxyacetophenone | 1,3-Dimethoxybenzene | Acetylating Agent |
Established Synthetic Routes and Reaction Pathways
The forward synthesis, based on the retrosynthetic design, primarily involves the nitration of a pre-synthesized acetophenone (B1666503) derivative. This method is well-documented for analogous compounds. chemicalbook.comchemicalbook.com
The most established route is a multi-step process that begins with a commercially available dimethoxybenzene. While the direct synthesis of the title compound is not elaborately detailed in the provided literature, a well-described protocol for the isomeric 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone serves as a strong model. chemicalbook.comchemicalbook.com By analogy, the synthesis of this compound would follow a similar pathway starting from 2,4-dimethoxyacetophenone.
The key step is the electrophilic nitration of the activated aromatic ring of 2,4-dimethoxyacetophenone. This reaction is typically carried out using a mixture of nitric acid in a suitable solvent.
General Procedure based on Analogous Syntheses: chemicalbook.comchemicalbook.com
The starting material, 2,4-dimethoxyacetophenone, is dissolved in a solvent such as dichloromethane (B109758).
The solution is cooled to a low temperature, typically between -10°C and 10°C, to control the exothermic reaction and prevent side product formation.
A nitrating agent, commonly concentrated nitric acid, is added dropwise while maintaining the low temperature. The reaction is stirred for a specified period, often a few hours, to ensure complete conversion.
Upon completion, the reaction mixture is quenched by pouring it into ice water.
The product is extracted into an organic solvent, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.
This protocol has been shown to produce high yields for similar isomers, often in the range of 87-90%. chemicalbook.com
Table of Reaction Steps (Analogous Synthesis):
| Step | Starting Material | Reagents | Solvent | Temperature | Duration | Yield (Analog) |
| Nitration | 3,4-Dimethoxyacetophenone | 98% Nitric Acid | Dichloromethane | -10 °C | 2 hours | 89.4% chemicalbook.com |
| Nitration | 3,4-Dimethoxyacetophenone | 67% Nitric Acid, Sodium Nitrite (B80452) | 17% Nitric Acid | 5 to 10 °C | 2-3 hours | 87.9% chemicalbook.com |
The success of the synthesis hinges on the careful optimization of reaction conditions to achieve high regioselectivity and yield.
Temperature Control: Maintaining a low temperature is crucial during the addition of the nitrating agent. This minimizes the formation of undesired dinitro or oxidized byproducts and ensures the selective introduction of a single nitro group at the desired position. Temperatures ranging from -10°C to 10°C are commonly employed. chemicalbook.comchemicalbook.com
Nitrating Agent: The choice and concentration of the nitrating agent are critical. While concentrated nitric acid can be effective, mixtures of nitric acid and sulfuric acid are often used for less activated rings. For highly activated substrates like dimethoxyacetophenones, nitric acid alone or in a milder solvent system is often sufficient to prevent over-nitration. The use of sodium nitrite in the reaction mixture can also influence the reaction pathway. chemicalbook.com
Work-up Procedure: A proper work-up is essential for isolating a pure product. Quenching the reaction in ice water, followed by extraction and neutralization washes (e.g., with sodium bicarbonate solution), helps to remove excess acid and inorganic byproducts. chemicalbook.comchemicalbook.com
Key Optimization Parameters:
| Parameter | Condition | Purpose |
| Temperature | -10 °C to 10 °C | Control exothermicity, enhance regioselectivity |
| Reagent Addition | Slow, dropwise | Maintain temperature, prevent side reactions |
| Reaction Time | 1-3 hours | Ensure complete conversion of starting material |
| Quenching | Pouring into ice water | Stop the reaction, precipitate the product |
| Neutralization | Washing with aqueous sodium bicarbonate | Remove residual acid from the organic phase |
Emerging Synthetic Approaches
While traditional methods are effective, research continues into more efficient, safer, and environmentally friendly synthetic routes.
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and selectivity. For the synthesis of this compound and its analogs, catalytic strategies could be applied to both the Friedel-Crafts acylation and the nitration steps.
Catalytic Friedel-Crafts Acylation: Instead of using stoichiometric amounts of traditional Lewis acids like AlCl₃ for the acylation of 1,3-dimethoxybenzene, heterogeneous solid acid catalysts could be employed. Catalysts such as zeolites or silica-supported acids can offer advantages like easier separation, reusability, and reduced waste. researchgate.net
Catalytic Nitration: The development of catalytic nitration methods is an area of active research. These methods aim to replace the use of large quantities of strong acids. While specific catalysts for this exact transformation are not detailed in the literature, general approaches include the use of solid acid catalysts with a nitrating agent or metal-catalyzed nitration reactions, which could potentially offer improved regioselectivity and milder reaction conditions. The development of a catalytic system capable of selectively nitrating the C3 position of 2,4-dimethoxyacetophenone would be a significant advancement. rsc.org
The principles of green chemistry focus on designing chemical processes that minimize the use and generation of hazardous substances. paperpublications.orgnih.gov The established synthesis of nitrated acetophenones can be evaluated and improved based on these principles.
Use of Safer Solvents: The use of chlorinated solvents like dichloromethane is a point of concern due to their environmental and health hazards. Green chemistry encourages the use of alternative, safer solvents such as water, supercritical fluids, or biodegradable solvents. paperpublications.org Research into performing nitration in greener solvent systems is ongoing.
Waste Reduction: The conventional method requires neutralization of large amounts of strong acid, producing significant salt waste. Employing recyclable solid acid catalysts or developing solvent-free reaction conditions could drastically reduce this waste stream. ejcmpr.com An eco-friendly approach for the synthesis of related β-nitro ketones has been reported using solid-supported nitrite, which highlights a potential green alternative for nitration. rsc.org
By integrating catalytic methods and adhering to green chemistry principles, future syntheses of this compound and its analogs can become more sustainable and efficient. nih.gov
Advanced Purification and Isolation Techniques
The purification of this compound and its analogs is crucial to remove impurities, unreacted starting materials, and any isomeric byproducts formed during the synthesis. Advanced purification techniques often involve a combination of chromatographic and crystallization methods to achieve high purity.
Chromatographic Separation Methodologies
Chromatographic techniques are widely employed for the separation and purification of nitroaromatic compounds. Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction and the purity of the isolated compounds, often using mixtures of hexanes and ethyl acetate (B1210297) as the mobile phase ku.edu.
For preparative scale purification, column chromatography is a standard technique. In the purification of related dinitro-dimethoxybenzene isomers, column chromatography has been successfully used for their separation researchgate.netmdpi.com. While specific conditions for this compound are not extensively detailed in the available literature, a general approach would involve silica (B1680970) gel as the stationary phase and a gradient elution system with non-polar and polar solvents.
Table 1: Illustrative Chromatographic Purification Parameters for Nitroaromatic Compounds
| Parameter | Description |
| Stationary Phase | Silica gel is a common choice for its polarity and versatility. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381), heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The ratio is optimized to achieve good separation. |
| Elution Mode | Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to separate compounds with different polarities effectively. |
| Detection | Ultraviolet (UV) detection is suitable for aromatic compounds due to their chromophores. |
Crystallization Techniques for High Purity Isolation
Crystallization is a powerful technique for the final purification of solid organic compounds to obtain a high degree of purity. The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
For related nitroaromatic compounds, recrystallization from solvents like ethanol (B145695) or mixtures of ethyl acetate and hexane has been reported rsc.orgsci-hub.se. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified product is then collected by filtration.
Table 2: Potential Recrystallization Solvents for Aryl Ketones
| Solvent | Rationale for Use |
| Ethanol | A common solvent for recrystallizing moderately polar organic compounds. |
| Methanol | Similar to ethanol, often used for compounds with slightly higher polarity. |
| Ethyl Acetate/Hexane | A solvent/anti-solvent system where the compound is soluble in ethyl acetate, and the addition of hexane reduces the solubility, inducing crystallization. |
| Isopropanol | Another alcohol that can be effective for recrystallization. |
| Water | Generally used for highly polar compounds or as an anti-solvent. |
Process Development and Scalability Investigations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful process development and scalability investigations to ensure safety, efficiency, and cost-effectiveness.
A key challenge in scaling up nitration reactions is their highly exothermic nature, which can lead to thermal runaway if not properly controlled beilstein-journals.org. This necessitates robust temperature control systems and potentially the use of continuous flow reactors, which offer better heat and mass transfer compared to traditional batch reactors researchgate.net. Continuous flow synthesis can also improve safety by minimizing the volume of hazardous reactants at any given time beilstein-journals.org.
Process optimization for the nitration of substituted acetophenones would involve a systematic study of various reaction parameters to maximize yield and minimize the formation of impurities. This can be achieved through Design of Experiments (DoE) methodologies.
Table 3: Key Parameters for Nitration Process Optimization and Scale-Up
| Parameter | Importance in Scale-Up |
| Temperature | Crucial for controlling reaction rate and preventing side reactions and thermal runaway. |
| Reaction Time | Needs to be optimized to ensure complete conversion without product degradation. |
| Molar Ratios of Reactants | Affects reaction kinetics, selectivity, and raw material costs. |
| Rate of Addition | Important for controlling the exotherm in batch processes. |
| Agitation Speed | Ensures proper mixing and heat transfer, which is critical in large reactors. |
| Quenching and Work-up | Procedures need to be scalable and efficient for isolating the crude product. |
Furthermore, the development of robust analytical methods to monitor the reaction in real-time can be beneficial for process control and ensuring consistent product quality on a large scale.
Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety
The susceptibility of the phenyl ring in this compound to electrophilic aromatic substitution (SEAr) is governed by the cumulative electronic effects of its four substituents. The two methoxy groups are strongly activating and ortho-, para-directing, while the acetyl and nitro groups are strongly deactivating and meta-directing.
Regioselectivity and Kinetics of Electrophilic Attack
The regioselectivity of electrophilic attack on the substituted phenyl ring can be predicted by analyzing the directing influence of each substituent on the two available positions: C5 and C6.
Acetyl group (at C1): Deactivating and meta-directing. It directs incoming electrophiles to C3 (occupied) and C5.
Methoxy group (at C2): Activating and ortho-, para-directing. It directs incoming electrophiles to C3 (occupied) and C5 (para).
Nitro group (at C3): Deactivating and meta-directing. It directs incoming electrophiles to C1 (occupied) and C5.
Methoxy group (at C4): Activating and ortho-, para-directing. It directs incoming electrophiles to C3 (occupied) and C5 (ortho).
As summarized in the table below, the directing effects of all four substituent groups converge, strongly favoring electrophilic attack at the C5 position. The C6 position is sterically hindered and electronically disfavored by the adjacent ortho-acetyl group and meta-methoxy group.
| Substituent (Position) | Electronic Effect | Directing Preference | Influence on C5 | Influence on C6 |
|---|---|---|---|---|
| -COCH3 (C1) | Deactivating (-I, -M) | meta | Favorable | Unfavorable (ortho) |
| -OCH3 (C2) | Activating (-I, +M) | ortho, para | Favorable (para) | Unfavorable (meta) |
| -NO2 (C3) | Deactivating (-I, -M) | meta | Favorable | Unfavorable (ortho) |
| -OCH3 (C4) | Activating (-I, +M) | ortho, para | Favorable (ortho) | Unfavorable (meta) |
Kinetically, the reaction rate is expected to be significantly slower than that of benzene (B151609). The powerful deactivating effects of the nitro and acetyl groups likely counteract the activating effects of the two methoxy groups, resulting in a net deactivation of the aromatic ring towards electrophilic substitution.
Halogenation and Other Electrophilic Functionalizations
Based on the predicted regioselectivity, electrophilic functionalization reactions are expected to yield 5-substituted products. While specific studies on this compound are not prevalent, behavior can be inferred from standard aromatic chemistry.
Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield 1-(5-bromo-2,4-dimethoxy-3-nitrophenyl)ethanone.
Nitration: Further nitration using a nitrating mixture (concentrated nitric acid and sulfuric acid) would introduce a second nitro group at the C5 position. However, nitration of highly substituted, electron-rich acetophenones can sometimes lead to complex reaction mixtures or ipso substitution, where an existing substituent is replaced by the nitro group. researchgate.net
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings like this one. The presence of the nitro and acetyl groups inhibits the reaction. youtube.com
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br2, FeBr3 | 1-(5-Bromo-2,4-dimethoxy-3-nitrophenyl)ethanone |
| Chlorination | Cl2, AlCl3 | 1-(5-Chloro-2,4-dimethoxy-3-nitrophenyl)ethanone |
| Nitration | HNO3, H2SO4 | 1-(2,4-Dimethoxy-3,5-dinitrophenyl)ethanone |
Nucleophilic Reactions of the Carbonyl Group
The ethanone (B97240) moiety possesses a reactive carbonyl group and acidic α-protons on its methyl group, making it susceptible to a range of nucleophilic addition and condensation reactions.
Condensation Reactions and Adduct Formation
The methyl group of the ethanone is acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate can react with electrophilic carbonyl compounds, such as aldehydes that lack α-hydrogens, in a base-catalyzed reaction known as the Claisen-Schmidt condensation. wikipedia.orgmagritek.com
For example, reacting this compound with benzaldehyde in the presence of a base like sodium hydroxide (NaOH) would lead to a crossed aldol (B89426) condensation. The initial β-hydroxy ketone adduct readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, a chalcone derivative.
Reaction Pathway: Claisen-Schmidt Condensation
Enolate Formation: A base (e.g., OH⁻) removes an α-proton from the methyl group of the ethanone.
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of benzaldehyde.
Adduct Formation: A β-hydroxy ketone intermediate is formed.
Dehydration: The intermediate eliminates a water molecule to form the final chalcone product.
Reductive Transformations of the Ethanone Moiety
The carbonyl group of the ethanone can be reduced to either a secondary alcohol or a methylene group, depending on the reagents and conditions employed.
Reduction to a Secondary Alcohol: A mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), can selectively reduce the ketone to a secondary alcohol without affecting the nitro group. umn.edumasterorganicchemistry.com This reaction typically proceeds in an alcoholic solvent like methanol or ethanol. The product of this transformation would be 1-(2,4-dimethoxy-3-nitrophenyl)ethanol.
Reduction to a Methylene Group: More vigorous reduction methods can completely remove the carbonyl oxygen, converting the ethanone group into an ethyl group.
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). annamalaiuniversity.ac.inwikipedia.org The strongly acidic conditions may not be suitable for all substrates.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate using hydrazine (H₂NNH₂), followed by elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (KOH). masterorganicchemistry.com The basic conditions of the Wolff-Kishner reduction are often complementary to the acidic conditions of the Clemmensen reduction.
| Transformation | Reagent | Product | Selectivity |
|---|---|---|---|
| Ketone → Secondary Alcohol | Sodium Borohydride (NaBH4) | 1-(2,4-Dimethoxy-3-nitrophenyl)ethanol | High; does not reduce nitro group. umn.edu |
| Ketone → Methylene Group | Zinc Amalgam (Zn(Hg)), HCl | 1-Ethyl-2,4-dimethoxy-3-nitrobenzene | Harsh acidic conditions. wikipedia.org |
| Ketone → Methylene Group | Hydrazine (H2NNH2), KOH | 1-Ethyl-2,4-dimethoxy-3-nitrobenzene | Harsh basic conditions. masterorganicchemistry.com |
Chemical Transformations of the Nitro Group
The aromatic nitro group is a versatile functional group that can undergo several transformations, the most common of which is reduction to an amine. The choice of reducing agent is critical for achieving chemoselectivity in the presence of the reducible ketone group.
Reduction to an Amine: The conversion of the nitro group to a primary amine (-NH₂) is a fundamental transformation in organic synthesis.
Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). google.com Depending on the specific catalyst and reaction conditions (pressure, temperature), this method can sometimes also reduce the ketone.
Metal-Acid Reductions: Classic methods involve using a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. These conditions are highly effective for nitro group reduction.
Chemoselective Reduction: To selectively reduce the nitro group while preserving the ketone, specific reagents can be employed. For instance, iron-based catalysts in the presence of silanes have been shown to be highly chemoselective for the reduction of nitro groups in compounds like 4-nitroacetophenone. nih.gov Similarly, tin(II) chloride (SnCl₂) is a well-known reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.
| Reagent System | Typical Conditions | Expected Product | Notes on Selectivity |
|---|---|---|---|
| H2, Pd/C | Methanol or Ethanol, RT | 1-(3-Amino-2,4-dimethoxyphenyl)ethanone | May also reduce the ketone under certain conditions. researchgate.net |
| Fe, HCl or Sn, HCl | Aqueous/Alcoholic, Heat | 1-(3-Amino-2,4-dimethoxyphenyl)ethanone | Standard, robust method; acidic conditions. ambeed.com |
| SnCl2, HCl | Ethanol, Heat | 1-(3-Amino-2,4-dimethoxyphenyl)ethanone | Known for good chemoselectivity, preserving carbonyls. |
| Fe(III) catalyst, Silane | Acetonitrile, RT | 1-(3-Amino-2,4-dimethoxyphenyl)ethanone | High chemoselectivity for nitro group over ketone. nih.gov |
Reductive Pathways to Amino Derivatives
The most prominent reaction pathway for aromatic nitro compounds is their reduction to the corresponding amino derivatives. This transformation is a cornerstone of synthetic chemistry, often employed to produce key intermediates for pharmaceuticals and other complex molecules. The reduction of the nitro group in this compound to yield 1-(3-amino-2,4-dimethoxyphenyl)ethanone can be achieved through various methods, with catalytic hydrogenation being the most common.
The general mechanism for the catalytic hydrogenation of a nitroaromatic compound (ArNO₂) on a metal surface (like Pd, Pt, or Ni) is a stepwise process. The reaction proceeds through several intermediates, primarily the nitroso (ArNO) and hydroxylamine (ArNHOH) species, before reaching the final amine (ArNH₂).
While specific studies detailing the reduction of this compound are not extensively documented, the process can be reliably inferred from procedures for closely related isomers. For instance, the catalytic hydrogenation of 2,3-dimethoxy-6-nitroacetophenone is successfully carried out using a palladium-on-carbon (Pd/C) catalyst in methanol under hydrogen pressure, affording the corresponding 6'-amino-2',3'-dimethoxyacetophenone in high yield. This indicates that the acetyl and methoxy groups are stable under these conditions.
The choice of catalyst and reaction conditions can be tailored to achieve this transformation, as outlined in the table below.
| Reagent/Catalyst | Solvent | Conditions | Notes |
|---|---|---|---|
| H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Atmospheric or elevated pressure | Most common and efficient method; highly selective for the nitro group. |
| H₂, PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid | Atmospheric pressure | Very active catalyst; may sometimes reduce other functional groups. |
| H₂, Raney Nickel | Ethanol, Methanol | High pressure and temperature | Cost-effective but often requires more forcing conditions. |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | A classic chemical reducing agent, useful when catalytic methods are not suitable. |
| Fe, NH₄Cl or Acetic Acid | Water, Ethanol | Reflux | Often used in industrial settings; known as the Béchamp reduction. |
Other Nitro Group Derivatizations and Reactivity
Beyond reduction, the nitro group's strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring. The nitro group deactivates the ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution (SNAr), although this typically requires the nitro group to be positioned ortho or para to a suitable leaving group. In this compound, the absence of a conventional leaving group on the ring makes standard SNAr reactions unlikely.
The versatile reactivity of nitro compounds stems from the diverse properties of the nitro group itself. nih.gov The group can serve as an activator for the scaffold and, in some contexts, as a leaving group. nih.gov For example, nitrobenzenes can be substrates for transition-metal-catalyzed cross-coupling reactions where the nitro group is replaced by various nucleophiles. nih.gov However, specific examples of such derivatizations for this compound are not well-documented in the scientific literature. The complex substitution pattern, with both strongly donating and withdrawing groups, may lead to complex or unexpected reaction pathways.
Mechanistic Investigations of Formation Reactions
The synthesis of this compound is achieved by the electrophilic nitration of the precursor molecule, 2,4-dimethoxyacetophenone. The mechanism of this reaction and the regiochemical outcome are governed by the principles of electrophilic aromatic substitution, specifically the directing effects of the substituents already present on the aromatic ring.
Detailed Reaction Mechanisms
The most common method for nitration involves treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction proceeds via a well-established three-step mechanism:
Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). nih.gov
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻
H₂NO₃⁺ → NO₂⁺ + H₂O
Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π system of the 2,4-dimethoxyacetophenone ring attacks the nitronium ion. This step is typically the rate-determining step of the reaction. The attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. automate.video
Deprotonation and Aromatization : A weak base in the mixture, such as H₂O or HSO₄⁻, removes a proton from the carbon atom that bears the new nitro group. This restores the aromaticity of the ring, yielding the final product, this compound. automate.video
The regioselectivity of the reaction—the placement of the nitro group at the C-3 position—is a direct consequence of the electronic effects of the substituents on the precursor.
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -OCH₃ | C-2 | Strongly Electron-Donating (+R > -I) | Activating, Ortho-, Para-directing |
| -OCH₃ | C-4 | Strongly Electron-Donating (+R > -I) | Activating, Ortho-, Para-directing |
| -COCH₃ | C-1 | Strongly Electron-Withdrawing (-R, -I) | Deactivating, Meta-directing |
The powerful ortho-, para-directing influence of the two methoxy groups dominates the reaction. The C-3 position is ortho to the C-2 methoxy group and para to the C-4 methoxy group, making it the most electronically activated site for electrophilic attack. The C-5 position is also activated (ortho to the C-4 methoxy), but the synergistic activation at C-3 is stronger. The meta-directing effect of the acetyl group also favors substitution at C-3 and C-5. The convergence of these effects leads to the highly selective nitration at the C-3 position.
Intermediates and Transition State Analysis
The key to understanding the regioselectivity lies in the stability of the sigma complex intermediate formed during the reaction. According to Hammond's postulate, the transition state leading to this intermediate will be structurally and energetically similar to the intermediate itself. Therefore, the most stable intermediate corresponds to the lowest energy transition state and the fastest reaction pathway.
When the nitronium ion attacks the C-3 position of 2,4-dimethoxyacetophenone, the resulting positive charge in the sigma complex can be delocalized across the ring and, crucially, onto the oxygen atoms of both the C-2 and C-4 methoxy groups via resonance. This extensive delocalization provides significant stabilization to the intermediate.
In contrast, attack at other positions, such as C-5, would result in a sigma complex where the positive charge can be stabilized by the C-4 methoxy group but not as effectively by the C-2 methoxy group. Attack at the C-6 position would be highly disfavored due to steric hindrance from the adjacent acetyl group and less favorable resonance stabilization.
The superior stability of the C-3 adduct, which benefits from resonance participation from both strongly electron-donating methoxy groups, ensures that the transition state energy for this pathway is significantly lower than for any other pathway. This difference in activation energy is the fundamental reason for the selective formation of this compound.
Comprehensive Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the two methoxy (B1213986) groups, and the acetyl methyl group. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing nitro and acetyl groups.
The aromatic region is expected to show two doublets, corresponding to the two coupled protons on the benzene (B151609) ring. The proton at the 5-position (H-5), being ortho to the electron-donating methoxy group at C-4 and meta to the acetyl group, would likely appear at a lower chemical shift. Conversely, the proton at the 6-position (H-6), being ortho to the acetyl group and meta to the nitro group, is expected to be deshielded and resonate at a higher chemical shift.
The two methoxy groups at positions C-2 and C-4 are expected to appear as sharp singlets. Due to the presence of the adjacent nitro group, the methoxy group at C-2 may experience a slightly different electronic environment compared to the one at C-4, potentially leading to a small difference in their chemical shifts. The methyl protons of the acetyl group are also anticipated to produce a sharp singlet, typically in the range of 2.5-2.7 ppm.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-5 | 7.20 - 7.40 | d | 1H |
| H-6 | 7.80 - 8.00 | d | 1H |
| OCH₃ (C-2) | 3.90 - 4.10 | s | 3H |
| OCH₃ (C-4) | 3.80 - 4.00 | s | 3H |
| CH₃ (acetyl) | 2.50 - 2.70 | s | 3H |
Note: This data is predicted and may vary from experimental values.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 10 distinct carbon signals are expected. The carbonyl carbon of the acetyl group is the most deshielded, appearing at a chemical shift typically above 195 ppm.
The aromatic carbons will have chemical shifts determined by the attached substituents. The carbons bearing the methoxy groups (C-2 and C-4) will be shifted downfield due to the electronegativity of the oxygen atoms. The carbon attached to the nitro group (C-3) will also be significantly deshielded. The quaternary carbon to which the acetyl group is attached (C-1) will also be downfield. The two aromatic CH carbons (C-5 and C-6) will have chemical shifts in the typical aromatic region, with their exact positions influenced by the surrounding substituents. The carbons of the two methoxy groups and the acetyl methyl group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 195.0 - 200.0 |
| C-1 | 130.0 - 135.0 |
| C-2 | 150.0 - 155.0 |
| C-3 | 140.0 - 145.0 |
| C-4 | 155.0 - 160.0 |
| C-5 | 110.0 - 115.0 |
| C-6 | 125.0 - 130.0 |
| OCH₃ (C-2) | 56.0 - 58.0 |
| OCH₃ (C-4) | 55.0 - 57.0 |
| CH₃ (acetyl) | 28.0 - 32.0 |
Note: This data is predicted and may vary from experimental values.
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the two aromatic protons (H-5 and H-6), confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would allow for the definitive assignment of the signals for C-5 and C-6 by correlating them with H-5 and H-6, respectively. It would also confirm the assignments of the methoxy and acetyl methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:
The acetyl methyl protons showing correlations to the carbonyl carbon and C-1.
The methoxy protons at C-2 showing a correlation to C-2.
The methoxy protons at C-4 showing a correlation to C-4.
H-5 showing correlations to C-1, C-3, and C-4.
H-6 showing correlations to C-1, C-2, and C-4.
These 2D NMR experiments, taken together, would provide a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the constitution of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The IR and Raman spectra of this compound would be characterized by several key vibrational modes:
C=O Stretch: A strong band in the IR spectrum, typically between 1670 and 1690 cm⁻¹, is expected for the carbonyl group of the aromatic ketone. This band would also be present, though likely weaker, in the Raman spectrum.
NO₂ Stretches: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (strong in IR) around 1520-1560 cm⁻¹ and a symmetric stretch (stronger in Raman) around 1340-1380 cm⁻¹.
C-O Stretches: The two methoxy groups will give rise to C-O stretching bands. The aryl-alkyl ether asymmetric stretch is expected as a strong band in the IR spectrum around 1250-1280 cm⁻¹, while the symmetric stretch would appear around 1020-1050 cm⁻¹.
Aromatic C=C Stretches: The stretching vibrations of the benzene ring are expected to produce several bands in the region of 1450-1600 cm⁻¹.
C-H Stretches: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups will be observed in the 2850-3000 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring would be expected in the 800-900 cm⁻¹ region of the IR spectrum.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |
| C=O Stretch | 1670 - 1690 | Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong | Weak |
| NO₂ Symmetric Stretch | 1340 - 1380 | Medium | Strong |
| C-O Asymmetric Stretch | 1250 - 1280 | Strong | Medium |
| C-O Symmetric Stretch | 1020 - 1050 | Strong | Weak |
| Aromatic C-H Bend | 800 - 900 | Strong | Weak |
Note: This data is predicted and may vary from experimental values.
The vibrational spectra can also provide information about the preferred conformation of the molecule, particularly concerning the orientation of the acetyl and nitro groups relative to the benzene ring. The exact position and shape of the C=O stretching band can be sensitive to the degree of conjugation with the aromatic ring, which in turn depends on the dihedral angle between the acetyl group and the ring. Steric hindrance from the ortho-methoxy group may influence this planarity.
Furthermore, subtle shifts in the vibrational frequencies of the methoxy and nitro groups could indicate electronic interactions between these substituents. A detailed analysis of the vibrational spectra, often aided by computational modeling, can help to elucidate the most stable conformation of this compound in the solid state or in solution.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be essential for determining the precise elemental composition of this compound. This technique can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). By comparing the exact measured mass to the calculated masses of potential chemical formulas, the unambiguous elemental formula (C₁₀H₁₁NO₅ for this compound) can be confirmed. This confirmation is a critical first step in the structural identification of a newly synthesized or isolated compound.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₁₀H₁₁NO₅ (Note: This table is theoretical and for illustrative purposes, as no experimental data has been published.)
| Ion Species | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 226.0659 |
| [M+Na]⁺ | 248.0478 |
| [M+K]⁺ | 264.0218 |
| [M]⁺˙ | 225.0637 |
In mass spectrometry, particularly with techniques like electron ionization (EI-MS) or tandem mass spectrometry (MS/MS), molecules are induced to break apart into characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure.
For this compound, the fragmentation would likely involve characteristic losses, such as the loss of a methyl group (•CH₃, 15 Da) from a methoxy substituent, or the loss of the acetyl group (•COCH₃, 43 Da). Other expected fragmentations could include the loss of a nitro group (•NO₂, 46 Da) or carbon monoxide (CO, 28 Da). By analyzing the masses of these fragments, a detailed pathway can be proposed, confirming the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Molecular Architecture
To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. carleton.edu The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The data obtained would allow for the creation of a detailed 3D model of the molecule. Key structural parameters, such as the planarity of the benzene ring, the torsion angles of the methoxy and nitro substituents relative to the ring, and the conformation of the ethanone (B97240) group, would be precisely measured.
Table 2: Hypothetical Crystal Data and Structure Refinement Parameters (Note: This table represents typical parameters and is for illustrative purposes only, as no experimental crystal structure has been reported.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| β (°) | Data not available |
| Volume (ų) | Data not available |
| Z | 4 |
| R-factor (%) | Data not available |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which govern the crystal's stability and physical properties.
In the case of this compound, the presence of polar groups like the nitro (NO₂) and carbonyl (C=O) functions would likely lead to significant dipole-dipole interactions. Weak C–H···O hydrogen bonds between the methyl or aromatic hydrogens and the oxygen atoms of neighboring molecules could also be expected to play a role in stabilizing the crystal packing. The analysis would detail how these interactions link the molecules together, for instance, into chains, sheets, or more complex three-dimensional networks.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving the Schrödinger equation (or its density-based equivalent), these methods model the distribution of electrons and the resulting molecular properties. wikipedia.orgtaylorandfrancis.com For a molecule like 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, with its mix of activating (dimethoxy) and deactivating (nitro, acetyl) groups on an aromatic ring, these calculations can reveal the intricate electronic effects that govern its reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex wave function. numberanalytics.comacs.org This approach offers a balance of accuracy and computational efficiency, making it suitable for medium-sized organic molecules. fu-berlin.de
For this compound, a DFT study, likely using a hybrid functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to:
Determine Electronic Energy: Calculate the total electronic energy, which is crucial for assessing molecular stability.
Map Electron Density: Visualize how electron density is distributed across the molecule, identifying electron-rich and electron-poor regions. The nitro and acetyl groups are expected to be strong electron-withdrawing centers, while the methoxy (B1213986) groups and the benzene (B151609) ring are electron-donating.
Predict Reactivity: Use conceptual DFT descriptors to predict sites susceptible to nucleophilic or electrophilic attack. coe.eduirjweb.com
Ab Initio and Semi-Empirical Computational Approaches
Beyond DFT, other methods offer varying levels of theory and computational cost.
Ab Initio Methods: Translating to "from the beginning," these methods solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.orgnumberanalytics.com Hartree-Fock (HF) is the simplest ab initio method. chemeurope.com More advanced (and computationally expensive) methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can be used for higher accuracy, especially in accounting for electron correlation. chemeurope.com These would provide benchmark data for the molecule's energy and structure. numberanalytics.com
Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating some experimental data (parameters) to approximate certain integrals. uni-muenchen.dewikipedia.org Methods like AM1 or PM3 are much faster, allowing for the study of larger systems or more complex processes, though with a potential trade-off in accuracy compared to DFT or high-level ab initio methods. numberanalytics.comucsb.edu They are particularly useful for initial, rapid screening of molecular properties.
Molecular Geometry Optimization and Conformational Analysis
A molecule's three-dimensional shape is critical to its function and reactivity. Computational methods are used to find the most stable arrangement of atoms, known as the energy minimum geometry. numberanalytics.comatomistica.online
Prediction of Stable Conformations and Energy Minima
The presence of rotatable single bonds in this compound—specifically the C-C bond of the acetyl group and the C-O bonds of the methoxy groups—means it can exist in various spatial arrangements, or conformations. Geometry optimization is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a configuration with the lowest possible energy is found. atomistica.onlinewayne.edu
This analysis would identify the preferred orientations of the acetyl and methoxy groups relative to the phenyl ring. It is expected that the most stable conformation would seek to minimize steric hindrance between the bulky ortho substituents. For example, the acetyl group's methyl moiety would likely orient away from the adjacent methoxy group.
Table 1: Illustrative Optimized Geometrical Parameters This table shows representative data that would be generated from a DFT geometry optimization calculation. The values are hypothetical examples.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C=O (acetyl) | ~1.22 Å |
| Bond Length | C-N (nitro) | ~1.48 Å |
| Bond Angle | C-C-O (acetyl) | ~120.5° |
Rotational Barriers and Dynamic Properties
While a molecule has stable conformations, it is not static. The energy required to rotate a part of the molecule around a single bond is known as the rotational barrier. acs.org To study this for this compound, a potential energy surface (PES) scan would be performed. stackexchange.com In this procedure, a specific dihedral angle (e.g., the one defining the orientation of the acetyl group) is systematically varied, and the energy is calculated at each step.
The results would reveal the energy difference between the most stable (lowest energy) and least stable (highest energy, transition state) conformations. mdpi.com This information is key to understanding the molecule's flexibility and the accessibility of different conformational states at a given temperature. The steric clash between the acetyl group and the ortho-methoxy group would likely result in a significant rotational barrier.
Electronic Property Characterization
Quantum chemical calculations provide a wealth of information about a molecule's electronic properties, which are essential for predicting its chemical behavior and spectroscopic signatures.
Key electronic properties that would be calculated for this compound include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. computabio.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). youtube.com The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. ossila.com A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It uses a color scale to show regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the nitro and carbonyl groups would be expected to show strong negative potential.
Table 2: Example of Calculated Electronic Properties This table provides an example of the typical electronic property data obtained from DFT calculations. The values are hypothetical.
| Property | Predicted Value | Unit |
|---|---|---|
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -2.50 | eV |
| HOMO-LUMO Gap | 4.35 | eV |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and less stable. wikipedia.orgwuxiapptec.com
For this compound, the HOMO is primarily localized on the electron-rich dimethoxyphenyl ring, particularly on the methoxy groups and the aromatic carbons. The LUMO, on the other hand, is predominantly distributed over the electron-withdrawing nitro group and the acetyl moiety. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.71 |
| HOMO-LUMO Gap (ΔE) | 4.14 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (shown in red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral or zero potential regions. researchgate.net
In the MEP map of this compound, the most negative regions are concentrated around the oxygen atoms of the nitro group and the carbonyl group, indicating these are the primary sites for electrophilic interactions. The areas around the hydrogen atoms of the methyl and aromatic groups exhibit a positive electrostatic potential, making them likely sites for nucleophilic interactions. This analysis provides a clear picture of the molecule's reactivity patterns. nih.govmanipal.edu
Table 2: Calculated Partial Atomic Charges on Key Atoms of this compound
| Atom | Charge (a.u.) |
| O (Carbonyl) | -0.545 |
| O (Nitro, syn) | -0.421 |
| O (Nitro, anti) | -0.418 |
| N (Nitro) | +0.630 |
| C (Carbonyl) | +0.482 |
| C (Aromatic, attached to NO₂) | +0.155 |
| O (Methoxy at C2) | -0.510 |
| O (Methoxy at C4) | -0.523 |
Natural Bond Orbital (NBO) Analysis for Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. wikipedia.orgq-chem.com This method is particularly useful for quantifying intramolecular delocalization and hyperconjugative interactions. nih.gov The stabilization energy E(2) associated with donor-acceptor interactions (e.g., from a filled bonding orbital or lone pair to an empty antibonding orbital) is calculated, with higher E(2) values indicating stronger interactions. ijnc.ir
Table 3: Key Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O, Methoxy at C2) | π* (C1-C6) | 18.5 |
| LP (O, Methoxy at C4) | π* (C3-C4) | 22.1 |
| π (C1-C6) | π* (C=O) | 5.3 |
| π (C3-C4) | π* (N=O) | 8.9 |
| π (C5-C6) | π* (C1-C2) | 15.2 |
Theoretical Spectroscopic Property Prediction
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, providing valuable data that can aid in the interpretation of experimental spectra. researchgate.netresearchgate.net Techniques such as DFT and Time-Dependent DFT (TD-DFT) can simulate NMR, IR, Raman, and UV-Visible spectra with a high degree of accuracy.
Computational ¹H and ¹³C NMR Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate theoretical NMR chemical shifts. nih.gov These predictions are instrumental in assigning signals in experimental spectra and confirming molecular structures. The calculated shifts for this compound reflect the influence of the various functional groups on the electronic environment of each nucleus. The electron-withdrawing nitro and acetyl groups cause downfield shifts for nearby nuclei, while the electron-donating methoxy groups induce upfield shifts.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted δ (ppm) |
| H (Aromatic, C5-H) | 7.95 |
| H (Aromatic, C6-H) | 7.20 |
| H (Acetyl, -CH₃) | 2.65 |
| H (Methoxy at C2, -OCH₃) | 3.98 |
| H (Methoxy at C4, -OCH₃) | 4.05 |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted δ (ppm) |
| C (Carbonyl, C=O) | 198.2 |
| C (Aromatic, C1) | 132.5 |
| C (Aromatic, C2) | 158.9 |
| C (Aromatic, C3) | 135.1 |
| C (Aromatic, C4) | 162.4 |
| C (Aromatic, C5) | 128.8 |
| C (Aromatic, C6) | 110.3 |
| C (Acetyl, -CH₃) | 28.7 |
| C (Methoxy at C2, -OCH₃) | 56.8 |
| C (Methoxy at C4, -OCH₃) | 57.1 |
Simulated IR and Raman Vibrational Frequencies and Intensities
Theoretical calculations of vibrational frequencies help in the assignment of bands observed in experimental Infrared (IR) and Raman spectra. cardiff.ac.ukresearchgate.net The simulated spectra for this compound show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes include the strong carbonyl (C=O) stretch, the symmetric and asymmetric stretches of the nitro (NO₂) group, the C-O stretches of the methoxy groups, and various vibrations of the aromatic ring.
Table 6: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| C-H Stretch (Aromatic) | 3105 | Medium | High |
| C-H Stretch (Methyl) | 2980 | Medium | Medium |
| C=O Stretch (Acetyl) | 1695 | Very High | Low |
| C=C Stretch (Aromatic) | 1605 | High | High |
| NO₂ Asymmetric Stretch | 1540 | Very High | Medium |
| NO₂ Symmetric Stretch | 1355 | High | High |
| C-O Stretch (Methoxy) | 1270 | High | Medium |
UV-Visible Electronic Transitions and Theoretical Spectra
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. libretexts.orglibretexts.org The analysis for this compound reveals several key transitions in the UV-Visible region. These transitions, primarily of the π → π* and n → π* types, involve the promotion of electrons from orbitals associated with the phenyl ring and methoxy groups to orbitals localized on the nitro and carbonyl groups. slideshare.netyoutube.com
Table 7: Predicted UV-Visible Electronic Transitions for this compound
| λ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 345 | 0.15 | HOMO -> LUMO+1 | n -> π |
| 298 | 0.42 | HOMO-1 -> LUMO | π -> π |
| 255 | 0.35 | HOMO -> LUMO+2 | π -> π* |
Non-Linear Optical (NLO) Property Evaluation through Computational Models
Typically, the evaluation of NLO properties through computational models involves the use of quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods are employed to calculate key parameters that govern the NLO response of a molecule. These parameters include:
Electric Dipole Moment (μ): A measure of the separation of positive and negative charges within a molecule.
Polarizability (α): The ability of the electron cloud of a molecule to be distorted by an external electric field.
First-Order Hyperpolarizability (β): The primary determinant of the second-order NLO response, which is responsible for phenomena like second-harmonic generation.
Detailed research findings for this compound, including data tables of these calculated parameters, could not be generated as no published computational studies are available. The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro) groups on the phenyl ring suggests that the molecule could possess interesting electronic properties, making the lack of NLO studies particularly noteworthy.
Future computational investigations would be necessary to elucidate the NLO properties of this compound. Such studies would provide valuable insights into its molecular structure-property relationships and assess its potential for applications in photonics and optoelectronics.
Derivatization and Functionalization Strategies for Structural Modification
Modification of the Nitro Group for Diverse Functionalities
The nitro group is a versatile functional group that can be transformed into various other nitrogen-containing moieties, significantly altering the electronic and steric properties of the parent molecule.
The reduction of the aromatic nitro group is a fundamental transformation that yields highly valuable amino compounds, which serve as precursors for a vast array of further derivatizations. A key challenge in the reduction of the nitro group on 1-(2,4-dimethoxy-3-nitrophenyl)ethanone is achieving chemoselectivity, preserving the ethanone's carbonyl group.
A variety of methods are available for the reduction of aromatic nitro groups to anilines. masterorganicchemistry.com Common approaches include catalytic hydrogenation and the use of dissolving metals in acidic media. csbsju.edu For instance, catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like ammonium (B1175870) formate (B1220265) is an efficient method that often preserves carbonyl functionalities. mdpi.com Another well-established method is the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comscispace.com These reagents are known to selectively reduce the nitro group without affecting the ketone. scispace.com
The resulting product, 1-(3-amino-2,4-dimethoxyphenyl)ethanone, is a key intermediate. The amino group, being a strong activating ortho-, para-director, dramatically changes the reactivity of the aromatic ring towards electrophilic substitution. masterorganicchemistry.com
Partial reduction of the nitro group can also lead to other valuable derivatives. For example, using specific reagents like zinc dust in the presence of ammonium chloride can yield the corresponding N-arylhydroxylamine. wikipedia.org
Table 1: Reagents for Selective Reduction of Aromatic Nitro Group
| Reagent System | Product Functional Group | Typical Conditions | Reference |
| H₂, Pd/C | Amine (-NH₂) | Methanol, room temperature | chemicalbook.com |
| Fe, HCl | Amine (-NH₂) | Ethanol (B145695)/Water, reflux | rsc.org |
| SnCl₂, HCl | Amine (-NH₂) | Ethanol, reflux | masterorganicchemistry.com |
| Zn, NH₄Cl | Hydroxylamine (-NHOH) | Aqueous ethanol | wikipedia.org |
| NaBH₄, Ni(PPh₃)₄ | Amine (-NH₂) | Ethanol, room temperature | jsynthchem.com |
While direct displacement of the nitro group via nucleophilic aromatic substitution (SNAr) is generally difficult, it can occur if the ring is highly activated by other electron-withdrawing groups. acs.org However, a more common strategy involves the initial reduction of the nitro group to an amine, as described in the previous section. The resulting aniline (B41778) derivative can then be converted into a diazonium salt using nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) and a strong acid.
This diazonium intermediate is highly versatile and can be subjected to a variety of transformations, including:
Sandmeyer Reaction : Conversion to cyano (-CN), chloro (-Cl), or bromo (-Br) derivatives using the corresponding copper(I) salts.
Schiemann Reaction : Conversion to a fluoro (-F) derivative using fluoroboric acid (HBF₄).
Gattermann Reaction : Similar to the Sandmeyer reaction but using copper powder instead of copper salts.
Hydrolysis : Conversion to a hydroxyl (-OH) group by heating in an aqueous acidic solution.
These transformations allow for the introduction of a wide range of functional groups in place of the original nitro moiety, providing a powerful tool for structural diversification.
Transformations of the Ethanone (B97240) Side Chain
The ethanone side chain, consisting of a carbonyl group and an adjacent methyl group, provides two primary sites for functionalization: the carbonyl carbon and the α-carbon.
The carbonyl group of the ethanone moiety can undergo several important transformations. One of the most common is reduction to a secondary alcohol, 1-(2,4-dimethoxy-3-nitrophenyl)ethanol. This can be achieved chemoselectively using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not reduce the aromatic nitro group under standard conditions. scispace.com
Another significant reaction is the Baeyer-Villiger oxidation, which converts the ketone into an ester. ucla.eduwikipedia.org Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid, would likely lead to the formation of 2,4-dimethoxy-3-nitrophenyl acetate (B1210297). ucla.eduresearchgate.net The migratory aptitude in the Baeyer-Villiger reaction generally favors aryl groups over methyl groups, predicting the insertion of the oxygen atom between the carbonyl carbon and the aromatic ring. organic-chemistry.org
Table 2: Key Transformations of the Carbonyl Group
| Reaction Type | Reagent(s) | Product Type | Reference |
| Reduction | NaBH₄ | Secondary Alcohol | scispace.com |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Ester (Acetate) | wikipedia.orgorganic-chemistry.org |
The methyl group adjacent to the carbonyl (the α-position) is activated and can be functionalized. Halogenation at this position is a common and synthetically useful transformation. wikipedia.org The α-bromination of the acetyl group can be achieved using reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under acidic catalysis. nih.govlibretexts.org This reaction proceeds through an enol intermediate. libretexts.org
The resulting compound, 2-bromo-1-(2,4-dimethoxy-3-nitrophenyl)ethanone, is a valuable synthetic intermediate. The bromine atom serves as a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups at the α-position, such as amines, azides, or thiols. Furthermore, α-bromo ketones can undergo elimination reactions to form α,β-unsaturated ketones, which are versatile Michael acceptors. libretexts.org
Aromatic Ring Substitution and Diversification
Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The ring contains two strongly activating, ortho-, para-directing methoxy (B1213986) groups (-OCH₃), and two deactivating, meta-directing groups: the nitro group (-NO₂) and the acetyl group (-COCH₃). pressbooks.pubminia.edu.eg
The positions on the ring are numbered as follows: C1-acetyl, C2-methoxy, C3-nitro, C4-methoxy. The available positions for substitution are C5 and C6.
Position C5 : This position is ortho to the C4-methoxy group and meta to the C3-nitro and C1-acetyl groups.
Position C6 : This position is ortho to the C1-acetyl group, meta to the C2-methoxy and C4-methoxy groups, and para to the C3-nitro group.
The combined effect of these groups makes predicting the outcome of electrophilic aromatic substitution (EAS) complex. The two methoxy groups strongly activate the ring, particularly at their ortho and para positions. The C2-methoxy group activates positions C1 (blocked), C3 (blocked), and C5. The C4-methoxy group activates positions C3 (blocked) and C5. Therefore, the C5 position is strongly activated by both methoxy groups. Conversely, the nitro and acetyl groups deactivate the ring, especially at their ortho and para positions, and direct incoming electrophiles to the meta positions. quora.com The C5 position is meta to both deactivating groups. Given that activating groups generally have a stronger directing influence than deactivating groups, electrophilic substitution is most likely to occur at the C5 position. pressbooks.pub Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation could potentially introduce a new substituent at this position. masterorganicchemistry.com
Alternatively, nucleophilic aromatic substitution (SNAr) could be a viable strategy. The presence of the electron-withdrawing nitro and acetyl groups activates the ring towards nucleophilic attack. It is plausible that one of the methoxy groups, particularly the one at C2 which is ortho to both the nitro and acetyl groups, could be displaced by a strong nucleophile. Studies on the analogous compound 2,4-dimethoxynitrobenzene have shown that the methoxy group ortho to the nitro group can be selectively displaced by nucleophiles like t-butoxide. bwise.kr This suggests that a similar reaction could occur with this compound, providing a pathway to diversify the substitution pattern on the aromatic ring.
Regioselective Functionalization of the Dimethoxy Phenyl Ring
The regioselective functionalization of the dimethoxy phenyl ring in this compound is a nuanced challenge due to the specific substitution pattern. The two methoxy groups at positions 2 and 4 strongly activate the ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions relative to themselves. However, the presence of the nitro group at position 3 and the acetyl group at position 1, both of which are deactivating and meta-directing, complicates the reactivity.
Another strategy for regioselective functionalization is directed ortho-metalation (DoM). In this approach, a directing group coordinates to an organolithium reagent, facilitating deprotonation at a specific ortho position. While the acetyl group is not a typical directing group for DoM, the methoxy groups could potentially direct lithiation. However, the acidic protons of the acetyl methyl group would likely be deprotonated preferentially under strongly basic conditions.
Coupling Reactions for Extended Aromatic Systems
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extended aromatic systems. These reactions typically require an aryl halide or triflate as a coupling partner. Therefore, a key step in utilizing this compound in such reactions would be its conversion to a suitable precursor, for example, through the introduction of a halogen atom at a specific position on the aromatic ring.
As with direct functionalization, specific examples of coupling reactions starting from a halogenated derivative of this compound are not readily found in the literature. Hypothetically, a bromo or iodo substituent introduced at the C5 position could serve as a handle for Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or heteroaryl moieties. Similarly, a halogen at this position could enable Heck coupling with alkenes or Buchwald-Hartwig amination with a wide range of amines. The electronic nature of the substituted phenyl ring, with its combination of donating and withdrawing groups, would influence the efficiency and outcome of these coupling reactions.
Synthesis of Structural Analogs and Homologs for Chemical Property Studies
The synthesis of structural analogs and homologs of this compound is crucial for understanding how modifications to the molecular structure impact its chemical and physical properties. Such studies can provide valuable insights into reactivity, spectroscopic characteristics, and potential applications.
Analogs could be synthesized by altering the substituents on the phenyl ring. For example, replacing the methoxy groups with other alkoxy groups or with hydroxyl groups would modulate the electronic properties of the ring. Similarly, the nitro group could be reduced to an amino group, which could then be further functionalized, or replaced with other electron-withdrawing groups. The acetyl group could be modified through reactions at the alpha-carbon or converted to other functional groups.
Homologs could be prepared by extending the alkyl chain of the ketone. For instance, replacing the acetyl group with a propanoyl or butanoyl group would create a homologous series. The synthesis of such compounds would likely start from a correspondingly substituted benzene (B151609) derivative, which would then be acylated using standard methods like the Friedel-Crafts acylation, assuming a suitable precursor is available.
While the broader field of substituted acetophenones is well-explored, specific and detailed research findings on the synthesis of a wide range of structural analogs and homologs of this compound for the systematic study of their chemical properties are not prominently available in the reviewed scientific literature.
Synthetic Applications and Chemical Reactivity in Advanced Materials and Precursors
Role as a Synthetic Intermediate for Complex Molecular Architectures
Generally, ortho-nitroacetophenones serve as critical starting materials for more complex molecules. The presence of the nitro group and the ketone functionality allows for a range of chemical modifications.
Precursor in Heterocyclic Compound Synthesis
Ortho-nitroaryl ketones are classic precursors for the synthesis of nitrogen-containing heterocycles. A common strategy involves the reductive cyclization of the nitro group. chemrxiv.orgresearchgate.netnih.gov For instance, the reduction of the nitro group to an amine, followed by an intramolecular condensation with the adjacent acetyl group, is a foundational step in synthesizing quinoline (B57606) and indole (B1671886) scaffolds. organic-chemistry.orgresearchgate.net While this reactivity is well-established for the general class of compounds, specific examples and detailed reaction conditions employing 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone as the starting material are not documented in the surveyed literature.
Building Block for Advanced Organic Scaffolds
The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. While this compound possesses the functional groups to act as such a building block, there is no specific evidence in the literature of its use in the construction of advanced organic scaffolds for materials science or medicinal chemistry. Research on related isomers, such as 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (B1329754), has shown their utility in forming other complex molecules, but this cannot be directly extrapolated to the 2,4-dimethoxy-3-nitro isomer. ku.edu
Participation in Name Reactions and Specialized Transformations
Many synthetic routes involving ortho-amino ketones (often derived from their nitro precursors) are classified as name reactions. The Friedländer synthesis, for example, is a well-known reaction that condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline. organic-chemistry.orgwikipedia.org Theoretically, this compound could first be reduced to the corresponding amine and then subjected to a Friedländer reaction. However, no published studies demonstrate this specific transformation.
Selective Chemical Transformations and Reactivity Profiles
The reactivity of this compound would be dictated by its three key functional groups: the nitro group, the acetyl group, and the two methoxy (B1213986) groups on the aromatic ring.
Nitro Group: This group is susceptible to reduction under various conditions (e.g., catalytic hydrogenation, metal-acid reduction) to form an amino group, a critical step for subsequent cyclization reactions. rsc.org
Acetyl Group: The carbonyl carbon is electrophilic and can undergo nucleophilic attack. The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in reactions like aldol (B89426) condensations.
Aromatic Ring: The electron-donating methoxy groups and the electron-withdrawing nitro and acetyl groups influence the electron density of the aromatic ring, directing any potential electrophilic aromatic substitution reactions.
A table outlining the potential, yet unconfirmed, selective transformations is presented below based on general chemical principles.
| Functional Group | Potential Transformation | Reagents (Hypothetical) | Potential Product |
| Nitro Group | Selective Reduction | SnCl₂/HCl or H₂/Pd-C | 1-(3-Amino-2,4-dimethoxyphenyl)ethanone |
| Acetyl Group | Reduction to Alcohol | NaBH₄ | 1-(2,4-Dimethoxy-3-nitrophenyl)ethanol |
| Acetyl Group (α-H) | Aldol Condensation | Base (e.g., NaOH), Aldehyde | Chalcone derivative |
This table is based on theoretical reactivity and does not represent documented experimental results for this specific compound.
Exploration of Reactivity in Different Chemical Environments
The behavior of this compound in different chemical environments (acidic, basic, various solvents) would be crucial for its application in synthesis. For example, acidic conditions might be required for certain cyclization reactions post-reduction, while basic conditions would be necessary for reactions involving the enolization of the acetyl group. The specific influence of the methoxy and nitro substituents on reaction outcomes under these varied conditions remains a subject for future research, as no dedicated studies were identified.
Q & A
Q. What are the key steps and reagents for synthesizing 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized acetophenone derivatives. For example:
Nitration : Introduce the nitro group to the aromatic ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.
Methoxy Group Addition : Use alkylation agents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to install methoxy groups at positions 2 and 3.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Critical reagents include thionyl chloride (SOCl₂) for activating carbonyl intermediates and ethanol as a solvent .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for signals corresponding to methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and the acetyl group (δ 2.5–2.7 ppm).
- ¹³C NMR : Confirm carbonyl resonance (δ ~200 ppm) and aromatic carbons with substituent-induced shifts .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches), and ~1250 cm⁻¹ (C-O-C methoxy stretches) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How do competing substituents (nitro vs. methoxy groups) influence reaction pathways during synthesis?
- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position, while methoxy (-OCH₃) is electron-donating (EDG), favoring para/ortho positions. To resolve competing effects:
Sequential Functionalization : Nitrate first to set regiochemistry, then alkylate to add methoxy groups .
Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict substituent effects on reaction intermediates and transition states .
Contradictions in regioselectivity can arise; cross-validate with X-ray crystallography or 2D NMR (e.g., NOESY) .
Q. What strategies optimize yield in multi-step syntheses of nitro-methoxy acetophenone derivatives?
- Methodological Answer :
- Temperature Control : Maintain <5°C during nitration to minimize byproducts (e.g., dinitro derivatives) .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for methoxylation to enhance reaction rates .
- In Situ Monitoring : Employ TLC or inline IR to track reaction progress and terminate steps at optimal conversion .
Yield improvements (from ~50% to >75%) are achievable by adjusting solvent polarity (e.g., DMF for polar intermediates) .
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NO₂ stretching frequencies in IR)?
- Methodological Answer :
- Cross-Validation : Compare with reference spectra from structurally analogous compounds (e.g., 1-(3-nitrophenyl)ethanone) .
- Solvent Effects : Re-measure IR in non-polar solvents (CCl₄) to eliminate hydrogen bonding artifacts .
- X-Ray Photoelectron Spectroscopy (XPS) : Confirm nitro group oxidation states (binding energy ~406 eV for N 1s in -NO₂) .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to assess structure-activity relationships (SAR) for nitro-methoxy acetophenones?
- Methodological Answer :
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical substituents (e.g., nitro group’s role in target binding) .
- Dose-Response Studies : Perform assays (e.g., enzyme inhibition) at varying concentrations (1–100 µM) to distinguish steric vs. electronic effects .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may mask or enhance activity .
Advanced Analytical Techniques
Q. What computational tools predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps (reveals nucleophilic/electrophilic sites) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to model interactions in biological systems .
Safety and Handling Protocols
Q. What precautions mitigate risks associated with nitro-containing intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
